![molecular formula C21H17ClN4O2 B214777 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide](/img/structure/B214777.png)
2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzotriazole derivative and is commonly used as a photoinitiator in polymerization reactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide involves the absorption of light energy, which results in the formation of free radicals. These free radicals initiate the polymerization reaction, leading to the formation of a polymer network.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide. However, it is known to be a non-toxic compound and has been approved for use in dental materials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide in lab experiments include its high efficiency as a photoinitiator, its non-toxic nature, and its compatibility with various polymer matrices. However, one limitation of this compound is its sensitivity to light and heat, which can lead to premature polymerization.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide. These include:
1. Investigation of the use of this compound in the synthesis of novel nanocomposites and nanoparticles.
2. Development of new polymer-based materials using 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide as a photoinitiator.
3. Study of the effect of different light sources and intensities on the polymerization reaction.
4. Investigation of the use of this compound in the synthesis of drug delivery systems.
5. Development of new methods for the synthesis of 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide to improve its efficiency and reduce its sensitivity to light and heat.
In conclusion, 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide is a promising compound with potential applications in various research fields. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide involves the reaction of 2-amino-5-chlorobenzophenone with 4-methoxyaniline in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with 2H-benzotriazole-2-thiol to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide has various scientific research applications due to its photoinitiator properties. It is commonly used in the preparation of polymer-based materials, such as dental composites, adhesives, and coatings. Additionally, this compound has potential applications in the field of nanotechnology, where it can be used in the synthesis of nanoparticles and nanocomposites.
Eigenschaften
Produktname |
2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide |
---|---|
Molekularformel |
C21H17ClN4O2 |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-11-19-20(25-26(24-19)14-7-9-15(28-2)10-8-14)12-18(13)23-21(27)16-5-3-4-6-17(16)22/h3-12H,1-2H3,(H,23,27) |
InChI-Schlüssel |
JYVUBDBKEXDQOB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.